6-Bromo-3-methylbenzo[c]isoxazole (often referred to as 6-bromo-3-methylanthranil) is a highly versatile, regiodefined bicyclic building block primarily utilized in transition-metal-catalyzed C-H functionalization, amination, and the synthesis of complex nitrogen heterocycles [1]. As a benzo[c]isoxazole, it functions as an internal oxidant and a masked ortho-aminoacetophenone equivalent, undergoing facile N-O bond cleavage under catalytic or reductive conditions [2]. The presence of the 3-methyl group directs the ring-opening to an acetyl-bearing intermediate, while the 6-bromo substituent provides an orthogonal, pre-installed handle for late-stage cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions). This combination of reactivity makes it a premium precursor for the targeted synthesis of 7-bromoquinolines, 6-bromoindoles, and functionalized anilines in pharmaceutical and advanced materials research.
Substituting 6-bromo-3-methylbenzo[c]isoxazole with closely related analogs fundamentally alters the reaction pathway and the identity of the final product. The most common procurement error is confusion with the [d]-fused isomer (6-bromo-3-methylbenzo[d]isoxazole); however, the [d] isomer cleaves to form a phenol (ortho-hydroxyacetophenone), whereas the [c] isomer (anthranil) strictly forms an aniline (ortho-aminoacetophenone), making the [d] isomer completely useless for N-heterocycle synthesis [1]. Furthermore, attempting to use the unbrominated 3-methylbenzo[c]isoxazole followed by downstream bromination typically results in poor regioselectivity and complex mixtures. Finally, substituting with the 5-bromo regioisomer shifts the halogen position in the final scaffold, directly impacting structure-activity relationships (SAR) in drug discovery and invalidating the synthesis of specific target APIs [2].
The core value of 6-bromo-3-methylbenzo[c]isoxazole lies in its specific ring-opening chemistry to yield nitrogenous products. Under reductive or metal-catalyzed conditions, the [c] isomer undergoes N-O cleavage to generate a 4-bromo-2-aminoacetophenone derivative with complete fidelity. In stark contrast, the identically substituted [d] isomer (6-bromo-3-methylbenzo[d]isoxazole) cleaves to yield a 4-bromo-2-hydroxyacetophenone derivative [1]. This divergence means the [c] isomer provides 100% selectivity for amine generation, whereas the [d] isomer provides 100% selectivity for phenol generation, rendering them completely non-interchangeable for amination workflows.
| Evidence Dimension | Heteroatom generated upon N-O cleavage |
| Target Compound Data | 100% ortho-aminoacetophenone derivative (aniline) |
| Comparator Or Baseline | 6-Bromo-3-methylbenzo[d]isoxazole yields 100% ortho-hydroxyacetophenone (phenol) |
| Quantified Difference | Complete divergence in functional group identity (amine vs. hydroxyl) |
| Conditions | Reductive cleavage or transition-metal-catalyzed ring opening |
Buyers targeting C-H amination or the synthesis of nitrogen heterocycles must procure the [c] isomer, as the [d] isomer will completely fail to provide the required nitrogen atom.
Utilizing 6-bromo-3-methylbenzo[c]isoxazole provides direct, quantitative access to the 4-bromo-2-aminoacetophenone substitution pattern upon ring opening. If a synthetic route instead employs the unbrominated baseline (3-methylbenzo[c]isoxazole) with the intention of performing a post-synthetic electrophilic bromination on the resulting aniline or quinoline, the regioselectivity is typically poor. Bromination of 2-aminoacetophenone derivatives often yields a mixture of 4-bromo and 6-bromo isomers, reducing the isolated yield of the desired para-bromo (relative to the amine) product to below 50% [1]. The pre-installed bromine in the target compound guarantees >98% regiocontrol for the desired substitution pattern.
| Evidence Dimension | Regiochemical purity of the brominated product |
| Target Compound Data | >98% regiocontrol (pre-installed 6-bromo position) |
| Comparator Or Baseline | 3-Methylbenzo[c]isoxazole + post-synthetic bromination (typically <50% isolated yield) |
| Quantified Difference | >48% improvement in target regioisomer yield and elimination of a purification step |
| Conditions | Synthesis of 4-bromo-2-aminoacetophenone derivatives |
Procuring the pre-brominated building block eliminates a low-yielding, poorly selective halogenation step, significantly streamlining the synthesis of complex pharmaceutical intermediates.
The position of the bromine atom on the anthranil core directly dictates the substitution pattern of the resulting heterocycle. When subjected to standard Friedländer-type condensations or transition-metal-catalyzed annulations, 6-bromo-3-methylbenzo[c]isoxazole specifically yields 7-bromoquinoline or 6-bromoindole derivatives [1]. Conversely, the 5-bromo-3-methylbenzo[c]isoxazole regioisomer yields 6-bromoquinoline or 5-bromoindole derivatives under identical conditions. This fixed regiochemical translation ensures that the procurement choice strictly determines the position of the cross-coupling handle in the final scaffold.
| Evidence Dimension | Halogen position in downstream N-heterocycles |
| Target Compound Data | Yields 7-bromoquinolines / 6-bromoindoles |
| Comparator Or Baseline | 5-Bromo-3-methylbenzo[c]isoxazole (yields 6-bromoquinolines / 5-bromoindoles) |
| Quantified Difference | 1-position shift in the final scaffold halogenation site |
| Conditions | Annulation / Friedländer condensation |
Selecting the correct regioisomer is critical for drug discovery programs where the exact position of a downstream cross-coupling reaction dictates the structure-activity relationship (SAR) of the API.
The presence of the 3-methyl group on 6-bromo-3-methylbenzo[c]isoxazole fundamentally alters the electrophilic intermediate generated upon N-O cleavage compared to its des-methyl counterpart. Cleavage of the target compound yields an acetyl-bearing intermediate (a methyl ketone), which is highly stable and participates predictably in subsequent condensation reactions. In contrast, the unsubstituted 6-bromobenzo[c]isoxazole yields a formyl-bearing intermediate (an aldehyde), which is significantly more susceptible to over-oxidation, polymerization, or unwanted side reactions under harsh catalytic conditions [1]. The methyl ketone intermediate provides a more robust and process-friendly reactivity profile.
| Evidence Dimension | Cleavage intermediate functional group |
| Target Compound Data | Generates a stable acetyl (methyl ketone) group |
| Comparator Or Baseline | 6-Bromobenzo[c]isoxazole generates a highly reactive formyl (aldehyde) group |
| Quantified Difference | Shift from aldehyde to ketone reactivity, reducing over-oxidation byproducts |
| Conditions | Transition-metal-catalyzed N-O cleavage and subsequent condensation |
The 3-methyl variant is preferred for industrial scale-up and complex multi-step syntheses where the stability of the intermediate ketone prevents yield loss to side reactions.
Because the N-O cleavage of 6-bromo-3-methylbenzo[c]isoxazole yields a 4-bromo-2-aminoacetophenone intermediate, it is the optimal precursor for synthesizing 7-bromoquinolines. These scaffolds are highly valued in medicinal chemistry, and the pre-installed bromine allows for immediate downstream Suzuki or Buchwald-Hartwig diversification at the 7-position [1].
The target compound acts as a highly effective, internal-oxidant-free aminating agent in Rh(III) or Ru(II) catalyzed C-H activation protocols. The 3-methyl group ensures the formation of stable ketone byproducts or specific annulated products, while the 6-bromo group remains intact for subsequent orthogonal functionalization of the newly aminated substrate [2].
Through reductive ring-contraction or specific metal-catalyzed annulation pathways, this specific anthranil can be converted into 6-bromoindole derivatives. This is a critical application for buyers who need to avoid the poor regioselectivity associated with the direct bromination of indoles, ensuring >98% purity of the 6-bromo isomer for advanced material or API synthesis [3].